1-(4-Hydroxynaphthalen-1-YL)propan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(4-hydroxynaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C13H12O2/c1-2-12(14)11-7-8-13(15)10-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3 |
InChI Key |
FORFSBJGCHSCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1-(4-Hydroxynaphthalen-1-YL)propan-1-one Core
The formation of the this compound skeleton can be achieved through several strategic synthetic approaches. These methods focus on either building the ketone functionality onto a pre-existing naphthol ring or constructing the naphthalene (B1677914) system itself with the desired substituents.
Acylation reactions represent the most direct methods for synthesizing aryl ketones. The Friedel-Crafts acylation and the Fries rearrangement are two prominent examples used to produce hydroxy aryl ketones. wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov
Friedel-Crafts Acylation: This reaction involves the electrophilic aromatic substitution of an arene using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org For the synthesis of this compound, 1-naphthol (B170400) is acylated with propionyl chloride or propanoic anhydride. The hydroxyl group of 1-naphthol is a powerful activating ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Consequently, the acylation occurs selectively at the C4 position (para to the hydroxyl group) to yield the desired product. wikipedia.org
Fries Rearrangement: The Fries rearrangement is an alternative method that converts a phenolic ester into a hydroxy aryl ketone. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The synthesis begins with the esterification of 1-naphthol with propionyl chloride to form 1-naphthyl propionate. This ester is then treated with a Lewis acid catalyst (e.g., AlCl₃), often with heating, which induces the migration of the propionyl group from the phenolic oxygen to the carbon atoms of the aromatic ring. organic-chemistry.orgsigmaaldrich.com The reaction is selective for the ortho and para positions, and the product distribution can be controlled by reaction conditions like temperature and solvent. wikipedia.orgajchem-a.com Lower temperatures generally favor the formation of the para-substituted product, which in this case is this compound. wikipedia.orgajchem-a.com
| Method | Starting Material | Reagent | Catalyst | Key Feature |
| Friedel-Crafts Acylation | 1-Naphthol | Propionyl Chloride | AlCl₃ | Direct C-acylation; regioselectivity is controlled by the activating -OH group. |
| Fries Rearrangement | 1-Naphthyl Propionate | - | AlCl₃, TiCl₄, etc. | Intramolecular rearrangement of an acyl group; temperature can influence ortho/para selectivity. wikipedia.orgorganic-chemistry.org |
Benzannulation reactions provide a powerful strategy for constructing the naphthalene core itself from simpler, non-naphthalenic precursors. cornell.edulookchem.com These methods involve the formation of the second aromatic ring through a cyclization process, often a formal [4+2] cycloaddition. researchgate.net
One such approach involves the acid-catalyzed benzannulation of arylacetaldehydes with alkynes. researchgate.net While this method offers a route to polysubstituted naphthalenes, achieving the specific 1-propionyl-4-hydroxy substitution pattern of the target molecule would require carefully chosen starting materials with appropriate functionalities that can be later converted to the desired groups. The regioselectivity of the cyclization is a critical factor and depends on the substituents present on both the arylacetaldehyde and the alkyne. researchgate.net Such strategies are versatile for creating a wide array of naphthalene derivatives but may involve more steps compared to the direct acylation of 1-naphthol. nih.govnih.gov
The crossed-aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two different carbonyl compounds. uobabylon.edu.iqlibretexts.org Specifically, the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, is used to synthesize α,β-unsaturated ketones. masterorganicchemistry.com
A direct synthesis of this compound via a single crossed-aldol step is not straightforward. However, this methodology could be integrated into a multi-step sequence. For instance, a Claisen-Schmidt condensation between a suitably protected 4-hydroxy-1-naphthaldehyde (B1296455) and a ketone like acetone (B3395972) could yield an α,β-unsaturated naphthyl ketone. researchgate.net Subsequent chemical transformations, such as reduction of the double bond and modification of the side chain, would be necessary to arrive at the target structure. The primary challenge in such approaches is controlling self-condensation and ensuring the desired cross-reactivity, which is often achieved by using a non-enolizable aldehyde as one of the reaction partners. libretexts.orgmasterorganicchemistry.com
Achieving high chemo- and regioselectivity is paramount in the synthesis of specifically substituted naphthalenes. The selection of the synthetic route often dictates the level of control over the placement of functional groups. nih.govresearchgate.net
In classical methods like Friedel-Crafts acylation of 1-naphthol, the inherent directing ability of the hydroxyl group provides excellent regiocontrol, favoring para-substitution. wikipedia.org However, for more complex substitution patterns, modern synthetic methods offer greater precision. Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the regioselective synthesis of naphthalene derivatives. nih.govrsc.org These methods use a directing group to guide a metal catalyst to a specific C-H bond on the naphthalene ring, allowing for the introduction of a functional group at a position that might be inaccessible through traditional electrophilic substitution reactions. nih.govrsc.org For instance, a directing group at the C1 position could be used to introduce an acyl group at the C8 (peri) or C2 (ortho) positions, showcasing the versatility of these advanced techniques.
| Strategy | Key Principle | Example Reaction | Outcome |
| Substituent-Directed | The electronic properties of an existing substituent (-OH) direct the position of a new group. | Friedel-Crafts Acylation | High selectivity for the para position (C4) due to the activating, ortho-, para-directing -OH group. |
| C-H Activation | A directing group guides a transition metal catalyst to a specific C-H bond for functionalization. | Ruthenium-catalyzed C-H alkylation | Allows for functionalization at positions not typically favored by electrophilic substitution (e.g., C5, C8). rsc.org |
| Benzannulation | Construction of the naphthalene ring from acyclic or monocyclic precursors. | Triflimide-catalyzed reaction of arylacetaldehydes with alkynes. researchgate.net | Regioselectivity is determined by the substituents on the starting materials. |
Advanced Functionalization and Derivatization Techniques for this compound
Once the core structure of this compound is synthesized, it can serve as a scaffold for further chemical modifications. These transformations are used to introduce additional functional groups, altering the molecule's properties for various applications.
Further functionalization of the this compound ring can be achieved via electrophilic aromatic substitution (SEAr). wikipedia.orguci.edu The outcome of these reactions is determined by the combined directing effects of the two existing substituents: the hydroxyl (-OH) group at C4 and the propionyl (-C(O)CH₂CH₃) group at C1.
Hydroxyl Group (-OH): A strongly activating, ortho-, para-director. It donates electron density to the ring, making it more nucleophilic. It directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C8). wikipedia.org
Propionyl Group (-C(O)CH₂CH₃): A deactivating, meta-director. It withdraws electron density from the ring. It directs incoming electrophiles to its meta positions (C3, C5, and C8).
The powerful activating effect of the hydroxyl group dominates the deactivating effect of the propionyl group. wikipedia.org Therefore, electrophiles will preferentially add to the positions that are activated by the hydroxyl group. The positions ortho to the hydroxyl group (C3 and C5) are the most likely sites for substitution. acs.orgnih.gov
| Reaction | Electrophile | Reagents | Predicted Major Product(s) |
| Halogenation | Br⁺ | Br₂ / FeBr₃ | 3-Bromo-1-(4-hydroxynaphthalen-1-yl)propan-1-one and/or 5-Bromo-1-(4-hydroxynaphthalen-1-yl)propan-1-one |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3-Nitro-1-(4-hydroxynaphthalen-1-yl)propan-1-one and/or 5-Nitro-1-(4-hydroxynaphthalen-1-yl)propan-1-one |
| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-3-sulfonic acid and/or this compound-5-sulfonic acid |
Palladium-Catalyzed Coupling Reactions (e.g., C-S, C-C)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-S) bonds. rsc.org While direct palladium-catalyzed reactions on the hydroxyl- or keto-substituted positions of this compound are not standard, the naphthalene scaffold itself is an excellent substrate for these transformations, provided it is first functionalized with a suitable leaving group, such as a halide (e.g., bromine) or a triflate. nih.govresearchgate.net
For instance, a bromo-substituted derivative of this compound could serve as a precursor for various coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, would allow the introduction of a wide array of aryl or vinyl substituents. Similarly, the Buchwald-Hartwig amination could be employed for C-N bond formation, and related methodologies could facilitate the creation of C-S bonds, leading to thioether derivatives. researchgate.net
The synthesis of chiral β-naphthyl-β-sulfanyl ketones has been demonstrated via sulfa-Michael additions, which represents another route to C-S bond formation, albeit not a palladium-catalyzed one. nih.gov However, palladium catalysis remains a primary strategy for modifying aromatic rings. mdpi-res.comresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Applicable to Functionalized Naphthalene Scaffolds
| Coupling Reaction | Reactants | Catalyst/Ligand Example | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid + Aryl Halide/Triflate | Pd(PPh₃)₄ | C-C |
| Heck | Alkene + Aryl Halide/Triflate | Pd(OAc)₂ / P(o-tolyl)₃ | C-C |
| Sonogashira | Terminal Alkyne + Aryl Halide/Triflate | PdCl₂(PPh₃)₂ / CuI | C-C |
| Buchwald-Hartwig | Amine + Aryl Halide/Triflate | Pd₂(dba)₃ / BINAP | C-N |
This table presents generalized conditions. Specific substrates may require optimization.
Reductive Transformations of Aromatic Nitro Groups
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary amines, which are valuable precursors for a vast range of other functionalities. psu.eduorganic-chemistry.org Should a nitro group be introduced onto the naphthalene ring of this compound, a variety of reductive methods could be employed. numberanalytics.comnih.gov
The conversion of a nitro group to an amine can be achieved using numerous reagents and catalytic systems. wikipedia.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org Chemical reductions are also widely used, employing reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄). wikipedia.orgresearchgate.net
The choice of reducing agent is critical for chemoselectivity, especially when other reducible functional groups, such as the ketone in the target molecule, are present. organic-chemistry.orgjsynthchem.com For instance, catalytic hydrogenation under certain conditions might also reduce the ketone to a secondary alcohol. Milder, more selective methods might be necessary to preserve the ketone functionality. jrfglobal.com Under controlled conditions, the reduction can be stopped at intermediate stages to yield hydroxylamines or nitroso compounds. numberanalytics.com
Table 2: Common Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Typical Conditions | Product | Selectivity Notes |
|---|---|---|---|
| H₂, Pd/C | RT-50°C, 1-5 atm H₂ | Amine | May also reduce ketones and alkenes |
| Fe, CH₃COOH | Reflux | Amine | Generally tolerant of many functional groups |
| SnCl₂·2H₂O, HCl | 0°C to RT | Amine | Classic method, works well for many substrates |
| NaBH₄, Ni(PPh₃)₄ | Room Temperature | Amine | Can be selective for the nitro group over carbonyls. jsynthchem.com |
Hydroxyl Group Manipulations and Protecting Group Strategies
The phenolic hydroxyl group in this compound is a key functional handle, but its reactivity can interfere with transformations planned for other parts of the molecule. jocpr.com Therefore, protection of this group is often a necessary step in a multi-step synthesis. A suitable protecting group must be installed selectively, remain stable throughout subsequent reaction conditions, and be removed cleanly without affecting the rest of the molecule. utsouthwestern.edu
Common strategies for protecting phenolic hydroxyl groups include their conversion into ethers, esters, or silyl (B83357) ethers. jocpr.com The choice depends on the specific reaction sequence. For example, a methyl ether (formed with dimethyl sulfate (B86663) or methyl iodide) is very stable but requires harsh conditions (e.g., BBr₃) for removal. In contrast, a benzyl (B1604629) ether (formed with benzyl bromide) offers robust protection and can be easily removed by catalytic hydrogenation, a method that might concurrently reduce the ketone if not carefully controlled.
Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are particularly useful due to their tunable stability and mild removal conditions (typically using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride, TBAF). utsouthwestern.edu Ester protecting groups, like acetates or benzoates, are stable to many non-nucleophilic reagents but are readily cleaved by hydrolysis under basic or acidic conditions. The selection of an appropriate protecting group is a critical aspect of synthetic planning. rsc.org
Table 3: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Formation Reagent | Removal Conditions | Stability Profile |
|---|---|---|---|
| Benzyl (Bn) | Benzyl bromide (BnBr), base | H₂, Pd/C | Stable to acid, base, oxidation, reduction (non-catalytic) |
| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | TBAF, HF, or mild acid | Stable to base, mild acid, many redox conditions |
| Acetyl (Ac) | Acetic anhydride, pyridine (B92270) | Mild base (e.g., K₂CO₃/MeOH) or acid | Stable to neutral and mildly acidic conditions, hydrogenation |
Synthesis of Oxime and Related Heterocyclic Derivatives
The ketone carbonyl group of this compound is a prime site for derivatization, particularly for the synthesis of oximes and other nitrogen-containing heterocycles. researchgate.net Oximes are readily prepared by the reaction of a ketone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride, often in the presence of a weak base like pyridine or sodium acetate (B1210297) to neutralize the liberated acid. researchgate.netarpgweb.com This reaction is typically straightforward and high-yielding. nih.govorgsyn.org
The resulting oxime derivative of this compound is a versatile intermediate itself. researchgate.net For example, under acidic conditions (e.g., via the Beckmann rearrangement), the oxime could be transformed into an amide. Furthermore, the ketone or its derivatives can serve as starting materials for the synthesis of various heterocyclic systems. Condensation reactions with reagents like hydrazines can yield pyrazoles, while reaction with amidines could lead to pyrimidines. The specific heterocyclic system formed depends on the nature of the binucleophilic reagent used in the condensation reaction. rdd.edu.iqtsijournals.comresearchgate.netlookchem.com
Table 4: Synthesis of Oxime and Potential Heterocyclic Derivatives
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oximation | Hydroxylamine hydrochloride, base (e.g., pyridine) | Oxime |
| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) on oxime | Amide/Lactam |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl (if accessible from starting material) + Amine/Hydrazine | Pyrrole/Pyrazole |
| Gewald Reaction | α-Cyano ketone, sulfur, amine | Thiophene |
Reaction Mechanisms and Mechanistic Investigations
Rearrangement and Isomerization Mechanisms of Naphthyl Derivatives
Naphthyl derivatives can undergo a variety of rearrangements and isomerizations, often involving the generation of reactive intermediates.
A pertinent example of such a mechanism is the intramolecular nitrile oxide cycloaddition (INOC). This reaction is used to synthesize fused heterocyclic systems, and derivatives of 1-naphthyl carbaldehyde oxime have been successfully employed in this chemistry. nih.gov The mechanism proceeds in two main stages:
Generation of Nitrile Oxide: An aldoxime is oxidized to generate a highly reactive nitrile oxide intermediate (-C≡N⁺-O⁻). organic-chemistry.orgresearchgate.net This transformation can be achieved using various oxidants, such as iodobenzene (B50100) diacetate or alkali hypohalites. organic-chemistry.orgresearchgate.net
[3+2] Cycloaddition: The generated nitrile oxide, which is a 1,3-dipole, then undergoes a spontaneous intramolecular [3+2] cycloaddition with a tethered dipolarophile (like an alkene or alkyne) located elsewhere on the molecule. mdpi.com This concerted, though often asynchronous, cyclization forms a five-membered isoxazole (B147169) or isoxazoline (B3343090) ring fused to the parent structure. nih.gov
This pathway demonstrates how a functional group on a naphthalene (B1677914) derivative can be transformed into a reactive intermediate that triggers a complex ring-forming cascade.
The reactivity of 1-(4-hydroxynaphthalen-1-yl)propan-1-one is dominated by its ketone functional group, which readily undergoes nucleophilic addition . The carbonyl carbon is electrophilic due to the polarization of the C=O bond. A nucleophile attacks this carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is typically protonated by a protic solvent or during acidic workup to yield a tertiary alcohol. jackwestin.com
Nucleophilic aromatic substitution on the hydroxynaphthalene ring is less common than electrophilic substitution because the ring is electron-rich. Such reactions typically require the presence of a strong electron-withdrawing group to activate the ring or the conversion of the hydroxyl group into a better leaving group. However, novel substitution reactions on activated naphthalene systems have been developed. For example, the methoxy (B1213986) group of 1-methoxy-2-(diphenylphosphinyl)naphthalene can be displaced by various C-, N-, and O-nucleophiles, demonstrating that nucleophilic substitution on the naphthalene core is achievable under the right conditions. elsevierpure.com
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial information about the hydrogen and carbon skeletons of a molecule, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(4-hydroxynaphthalen-1-yl)propan-1-one is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene and methyl protons of the propanone side chain, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl group in the propanone moiety would appear more upfield, with the methylene protons adjacent to the carbonyl group being more deshielded than the terminal methyl protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the propanone side chain. The carbonyl carbon is typically found in the highly deshielded region of the spectrum (around δ 200 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm, with the carbon bearing the hydroxyl group and the carbons adjacent to the carbonyl group showing characteristic shifts. The methylene and methyl carbons of the propanone chain would be observed in the upfield region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.0 - 8.5 | 110 - 160 |
| -OH | Variable (often broad) | - |
| -CH₂- (Propanone) | ~2.9 - 3.2 | ~30 - 40 |
| -CH₃ (Propanone) | ~1.1 - 1.3 | ~8 - 12 |
| C=O | - | ~200 - 210 |
Note: These are predicted values based on the analysis of similar naphthalenic and ketone-containing compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net
NMR spectroscopy, particularly chemical shift mapping, is a valuable technique for studying the interactions between small molecules (ligands) and proteins. By monitoring the changes in the chemical shifts of the protein's NMR signals upon the addition of the ligand, the binding site and the nature of the interaction can be determined.
While specific studies on this compound are not extensively documented, compounds with a similar N-(4-hydroxynaphthalen-1-yl) scaffold have been investigated as inhibitors of anti-apoptotic proteins like Mcl-1. acs.org In such studies, ¹⁵N-labeled protein is used, and the changes in the ¹H-¹⁵N HSQC spectrum are observed upon titration with the ligand. Significant chemical shift perturbations in specific amino acid residues of the protein indicate their involvement in the binding interface. This approach can provide conclusive evidence that the compound binds to a specific site on the protein. acs.org
Vibrational Spectroscopy (Infrared/Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ketone group would give rise to a strong, sharp absorption band typically in the range of 1650-1700 cm⁻¹. The presence of the aromatic naphthalene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to the vibrational modes of the naphthalene ring and the propanone side chain. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint of the naphthalenic core.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Carbonyl (C=O) | C=O Stretch | 1650 - 1700 (strong, sharp) |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve cleavage of the bond between the carbonyl group and the naphthalene ring, as well as cleavage within the propanone side chain. This would result in the formation of characteristic fragment ions that can be used to confirm the structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of a compound. For this compound (C₁₃H₁₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. mdpi.com
Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromism
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. For a compound like this compound, the naphthalene ring system and the carbonyl group constitute the primary chromophores that absorb light in the ultraviolet-visible region. The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax), which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one (e.g., π → π* or n → π* transitions).
Solvatochromism is the phenomenon where the color of a solution changes due to a change in the solvent. nih.gov This effect arises from the differential solvation of the ground and excited states of the solute molecule. nih.gov By measuring the UV-Vis absorption spectra of a compound in a series of solvents with varying polarities, one can observe shifts in the λmax. A shift to a longer wavelength (red shift or bathochromism) or a shorter wavelength (blue shift or hypsochromism) provides insight into the nature of the electronic transition and the change in the molecule's dipole moment upon excitation.
A detailed solvatochromic study of this compound would involve dissolving the compound in a range of solvents with different properties (e.g., polarity, hydrogen bond donating/accepting ability) and recording the corresponding λmax values. However, a thorough review of the scientific literature did not yield specific experimental data on the UV-Vis absorption maxima or a solvatochromic study for this compound. While general principles of solvatochromism are well-established for similar aromatic ketones, specific data for this compound, which would be presented in a data table, is not publicly available in the searched databases.
X-ray Crystallography for Definitive Solid-State Structure Determination
For a definitive solid-state structure determination of this compound, a single crystal of the compound would be required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined. Key data obtained from a crystallographic analysis include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the fractional atomic coordinates of each atom.
Despite extensive searches of crystallographic databases and the scientific literature, no published crystal structure for this compound was found. Consequently, specific crystallographic data, which would typically be presented in a detailed table, is not available. While crystal structures for some related hydroxynaphthalene derivatives have been reported, this information is not applicable to the specific compound of interest as per the strict focus of this article.
Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of chemical properties.
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 1-(4-Hydroxynaphthalen-1-YL)propan-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's three-dimensional geometry. researchgate.netsamipubco.com This process determines the most stable arrangement of atoms by finding the minimum energy conformation.
From this optimized structure, various molecular properties can be calculated. These include bond lengths, bond angles, and dihedral angles, which provide a detailed picture of the molecular architecture. Furthermore, DFT is used to compute energetic properties and spectroscopic signatures, which can be compared with experimental data to validate the computational model. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. samipubco.com
Illustrative Data on Frontier Molecular Orbitals
| Parameter | Illustrative Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 4.60 |
Note: These values are hypothetical examples to illustrate the data obtained from DFT calculations.
Electrostatic Potential (ESP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using colors to indicate different potential values. Red typically signifies regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.
For this compound, an ESP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, highlighting them as sites for interaction with electrophiles or as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. This analysis is vital for understanding intermolecular interactions and predicting the sites of chemical reactions. samipubco.com
Evaluation of Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
By calculating these values for this compound, a quantitative assessment of its chemical behavior can be established, allowing for comparison with other molecules.
Illustrative Data on Chemical Reactivity Descriptors
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.55 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.30 |
| Chemical Softness (S) | 1 / (2η) | 0.217 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.74 |
Note: These values are hypothetical examples calculated from the illustrative HOMO/LUMO energies.
Molecular Modeling and Simulations for Conformation and Interactions
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other chemical entities, such as biological macromolecules.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is extensively used in drug discovery to predict the binding affinity and mode of interaction between a potential drug candidate and its biological target.
In a hypothetical study, this compound could be docked into the active site of a specific protein target. The simulation would explore various possible binding poses, calculating a "docking score" for each to estimate the binding affinity. The results would reveal the specific amino acid residues in the protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This information is crucial for understanding the molecule's potential biological activity and for guiding the design of more potent derivatives.
Molecular Mechanics (MM) and Post-Docking Analysis (e.g., MM-GBSA)
Molecular Mechanics (MM) methods are a class of computational techniques that use classical mechanics to model molecular systems. These methods are significantly faster than quantum mechanical calculations, making them suitable for studying large biological systems like protein-ligand complexes.
In the context of drug discovery, after a potential drug molecule like this compound is docked into the active site of a target protein, post-docking analyses are crucial for refining and validating the initial results. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach is a popular post-docking method used to estimate the free energy of binding of a ligand to its target. It calculates the binding free energy by combining molecular mechanics energy terms with solvation free energy terms. This provides a more accurate prediction of binding affinity than docking scores alone, helping to prioritize compounds for further experimental testing.
Structure-Based Design Principles Leveraging Computational Insights
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or nucleic acid, to design new drug candidates. Computational insights are at the heart of this process.
For a compound such as this compound, computational tools would be used to analyze its docked pose within a target's binding site. This analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the molecule and the protein's amino acid residues.
These insights guide the rational design of new, more potent analogs. For example, if computational analysis showed that the hydroxyl group on the naphthalene (B1677914) ring was forming a crucial hydrogen bond, chemists would ensure this feature is retained or enhanced in new designs. Conversely, if a part of the molecule showed unfavorable interactions, it could be modified or replaced to improve binding affinity and selectivity. This iterative cycle of computational analysis, chemical synthesis, and biological testing is fundamental to modern drug discovery.
Conformational Analysis and Tautomeric Studies
Conformational Analysis: The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the flexibility of the propanone side chain allows it to adopt various conformations.
Computational methods, such as molecular mechanics or more accurate quantum mechanics calculations, can be used to determine the relative energies of these different conformations. Identifying the low-energy, or most stable, conformations is critical because it is often one of these that is responsible for binding to a biological target. Understanding the preferred conformation (the "bioactive conformation") is essential for designing rigid analogs that lock the molecule in this active shape, potentially leading to increased potency and selectivity.
Tautomeric Studies: Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound, having both a hydroxyl group on the naphthalene ring and a ketone functional group with alpha-hydrogens, can exist in different tautomeric forms, primarily through keto-enol tautomerism.
The equilibrium between the keto and enol forms can be influenced by factors such as solvent and pH. Computational chemistry provides a powerful tool to study the relative stabilities of these tautomers. By calculating the energies of the different tautomeric forms, researchers can predict which form is likely to predominate under specific conditions. This is vital because different tautomers can have distinct biological activities and binding modes. An accurate understanding of a molecule's tautomeric preferences is therefore crucial for interpreting its biological data and for guiding drug design efforts.
Future Perspectives and Research Directions for 1 4 Hydroxynaphthalen 1 Yl Propan 1 One
Development of Next-Generation Analogues with Enhanced Potency or Selectivity
A primary focus for future research will be the rational design and synthesis of next-generation analogues of 1-(4-Hydroxynaphthalen-1-YL)propan-1-one. The goal is to systematically modify the core structure to enhance biological potency against specific targets and improve selectivity to minimize off-target effects. Key strategies will likely involve:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial to understand how different substituents on the naphthalene (B1677914) ring and modifications to the propanone side chain influence biological activity. By introducing a variety of functional groups—such as halogens, alkyls, and trifluoromethyl groups—at different positions, researchers can probe the steric and electronic requirements for optimal target interaction.
Bioisosteric Replacement: To improve pharmacokinetic properties and target binding, various bioisosteres can be incorporated into the lead structure. For instance, the ketone moiety could be replaced with other functional groups to explore different binding interactions.
Stereochemical Optimization: If chiral centers are introduced, the synthesis and biological evaluation of individual enantiomers will be necessary, as stereochemistry often plays a pivotal role in biological activity and target specificity.
These efforts will generate a library of novel compounds with potentially superior therapeutic profiles compared to the parent molecule.
Exploration of Novel Biological Targets and Therapeutic Applications
While initial research may point towards certain biological activities, a comprehensive exploration of novel targets for this compound and its derivatives is a critical future direction. The diverse pharmacological potential of the broader class of naphthalenone and hydroxynaphthalene compounds suggests a wide range of possibilities. mdpi.com
Future investigations should aim to:
Screen against Diverse Target Classes: Analogues should be screened against a broad panel of biological targets, including kinases, proteases, and metabolic enzymes, which are implicated in various diseases. For example, hydroxynaphthalene-based compounds have been explored as potential inhibitors of c-Jun N-terminal kinases (JNKs) and lactate dehydrogenase (LDH), suggesting avenues in cancer and anti-parasitic therapies. nih.govnih.gov
Identify Novel Therapeutic Areas: Beyond cancer, the anti-inflammatory, antimicrobial, and antiviral potential of naphthalenone derivatives warrants further investigation. mdpi.com High-throughput screening campaigns could uncover unexpected activities, opening up new therapeutic applications.
Mechanistic Studies: For promising compounds, detailed mechanistic studies will be essential to elucidate how they interact with their biological targets at a molecular level and to understand their downstream cellular effects.
The following table summarizes potential biological targets for hydroxynaphthalene derivatives based on existing research into related compounds.
| Potential Biological Target | Therapeutic Area |
| c-Jun N-terminal kinases (JNKs) | Cancer, Inflammatory Diseases |
| Lactate Dehydrogenase (LDH) | Cancer, Infectious Diseases |
| Sirtuins | Metabolic Diseases, Aging |
| Cyclin-Dependent Kinases (CDKs) | Cancer |
Advanced Synthetic Strategies for Complex Derivative Libraries
The efficient synthesis of a diverse library of analogues is fundamental to advancing the drug discovery process. Future research will benefit from the development and application of modern synthetic methodologies to the this compound scaffold.
Key areas of focus include:
Late-Stage Functionalization: The development of regioselective C-H functionalization techniques for the naphthalene core would be highly valuable. researchgate.netrsc.org This would allow for the direct introduction of various functional groups into the core structure at a late stage of the synthesis, rapidly generating a diverse set of derivatives from a common intermediate.
Combinatorial Chemistry: The use of combinatorial and parallel synthesis approaches will enable the rapid production of large, focused libraries of compounds for high-throughput screening.
Sustainable Chemistry: The implementation of greener and more efficient synthetic routes, potentially utilizing novel catalytic systems, will be important for the sustainable development of these compounds. researchgate.net
Integration of In Silico and Experimental Approaches for Rational Design
The integration of computational and experimental methods will be paramount for the rational design of future analogues. In silico techniques can significantly accelerate the drug discovery pipeline by prioritizing the synthesis of compounds with the highest probability of success.
This integrated approach will involve:
Molecular Docking and Dynamics: Computational docking studies can predict the binding modes of designed analogues within the active site of a target protein. ijpsjournal.com Molecular dynamics simulations can further refine these models and provide insights into the stability of the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build predictive models that correlate the structural features of the compounds with their biological activity, guiding the design of more potent analogues.
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the design process. ijpsjournal.com
By combining these computational predictions with experimental validation, researchers can adopt a more targeted and efficient approach to the development of this compound derivatives as potential therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 1-(4-Hydroxynaphthalen-1-YL)propan-1-one, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via the modified Nencki method. For example, 4-hydroxynaphthalen-1-ol is refluxed with glacial acetic acid in the presence of fused ZnCl₂ as a catalyst, followed by condensation with hydroxybenzaldehyde derivatives in ethanol under basic conditions (e.g., KOH). Yield optimization involves controlling stoichiometric ratios (e.g., 1.2:1 molar ratio of acetophenone to aldehyde), solvent purity, and reflux duration (8–12 hours). Recrystallization from ethanol or rectified spirit improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the hydroxyl group (δ ~9–10 ppm for phenolic -OH) and ketone carbonyl (δ ~200–210 ppm).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (-OH stretch).
- X-ray Diffraction (XRD) : For crystallographic validation, as demonstrated in structural studies of analogous compounds like 1-(2-hydroxy-4,5-dimethoxyphenyl)propan-1-one .
Q. What purification methods are recommended post-synthesis?
Recrystallization using ethanol or rectified spirit is standard. For polar byproducts, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) effectively isolates the target compound. Purity can be verified via TLC (Rf ~0.5 in ethyl acetate/hexane) and melting point analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies (e.g., unexpected carbonyl shifts in NMR) may arise from tautomerism or solvent effects. Use complementary methods:
- DEPT-135 NMR to distinguish CH, CH₂, and CH₃ groups.
- Computational modeling (DFT) to predict spectroscopic profiles and compare with experimental data.
- Mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .
Q. What strategies improve regioselectivity during derivatization (e.g., introducing substituents to the naphthalene ring)?
- Directed ortho-metalation : Use protecting groups (e.g., methoxy) to direct electrophilic substitution.
- Catalytic systems : ZnCl₂ or BF₃·Et₂O enhance Friedel-Crafts acylation regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the 4-position of the naphthalene ring .
Q. How to design experiments to evaluate the compound’s biological activity (e.g., antimicrobial or anti-inflammatory effects)?
- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC/MBC). Include positive controls (e.g., ampicillin) and solvent controls.
- Mechanistic studies : Assess inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes for anti-inflammatory activity.
- Dose-response curves : Use concentrations ranging from 1–100 µM to determine IC₅₀ values .
Q. How to analyze thermal stability and degradation products of this compound?
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to identify decomposition temperatures.
- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile degradation byproducts (e.g., CO, acetic acid).
- Density functional theory (DFT) : Predict bond dissociation energies to identify weak points in the structure .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
